
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is a chemical compound with a unique structure that includes a hexanamine backbone substituted with a methyl and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride typically involves the alkylation of 2-hexanamine with methyl and propynyl groups. One common method includes the reaction of 2-hexanamine with methyl iodide and propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propynyl group, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with neurotransmitter pathways, affecting signal transmission in the nervous system.
Comparison with Similar Compounds
- N-Methyl-2-hexanamine
- N-Ethyl-2-hexanamine
- Methylhexanamine
Comparison: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. Compared to N-Methyl-2-hexanamine and N-Ethyl-2-hexanamine, the propynyl group in this compound allows for additional reactivity and potential applications in medicinal chemistry. Methylhexanamine, while similar in structure, lacks the propynyl group, making it less versatile in certain chemical reactions and applications.
Properties
CAS No. |
143347-20-0 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-5-7-8-10(3)11(4)9-6-2;/h2,10H,5,7-9H2,1,3-4H3;1H |
InChI Key |
CBROVNABGLSZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)N(C)CC#C.Cl |
Related CAS |
143347-04-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


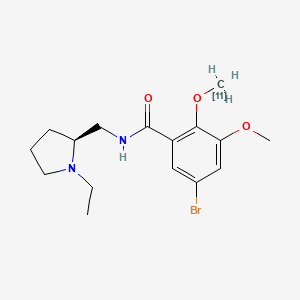
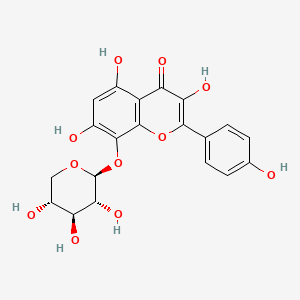
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)


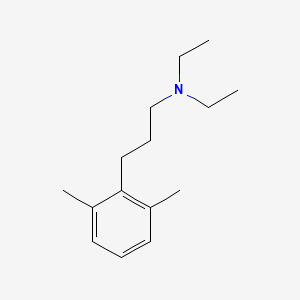
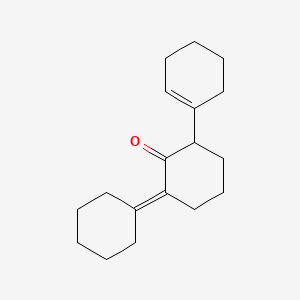
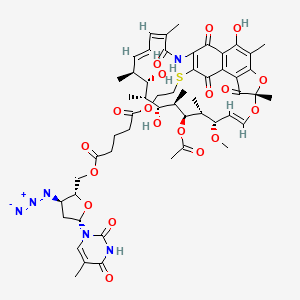
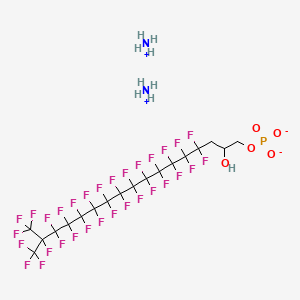

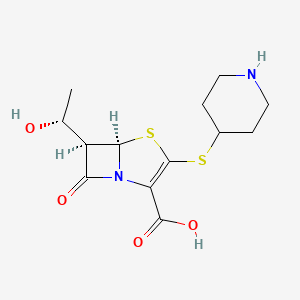
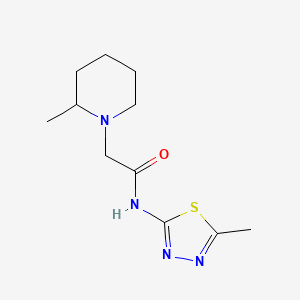
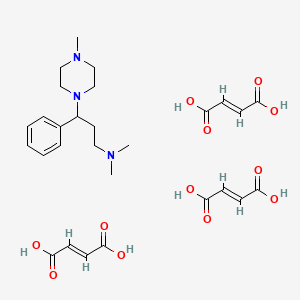
![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)
